molecular formula C25H23ClN4O2S B15078498 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B15078498
M. Wt: 479.0 g/mol
InChI Key: TZFOYGJZAKPRMX-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, chlorophenyl, and methylphenyl groups

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the attachment of the ethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share similar core structures but differ in the substituents attached to the triazole ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O2S/c1-3-32-22-7-5-4-6-21(22)27-23(31)16-33-25-29-28-24(18-10-12-19(26)13-11-18)30(25)20-14-8-17(2)9-15-20/h4-15H,3,16H2,1-2H3,(H,27,31)

InChI Key

TZFOYGJZAKPRMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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